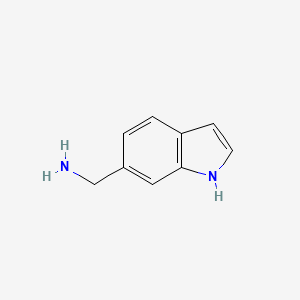

1H-Indole-6-methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURRUNQWZZOXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589400 | |

| Record name | 1-(1H-Indol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-17-5 | |

| Record name | 1-(1H-Indol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Indole-6-methanamine: A Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 1H-Indole-6-methanamine. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1][2] This document summarizes key physicochemical data, outlines methodologies for its structural characterization, and presents generalized experimental workflows relevant to its synthesis and biological evaluation.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | PubChem[3] |

| Molecular Weight | 146.19 g/mol | PubChem[3] |

| Appearance | Off-white to light yellow solid | ChemicalBook[4] |

| Melting Point | 135-140 °C | ChemicalBook[4] |

| Boiling Point (Predicted) | 335.6 ± 17.0 °C | ChemicalBook[4] |

| Water Solubility | Slightly soluble | ChemicalBook[4] |

| pKa (Predicted) | 17.21 ± 0.30 | ChemicalBook[4] |

| InChI Key | FURRUNQWZZOXOT-UHFFFAOYSA-N | PubChem[3] |

| SMILES | NCc1ccc2cc[nH]c2c1 | Sigma-Aldrich |

Structure Elucidation

The definitive identification and characterization of this compound's structure rely on a combination of spectroscopic techniques. While publicly available spectral data for this specific compound is limited, the following sections describe the expected results and general methodologies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, Electron Ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern would be indicative of the indole structure and the methanamine side chain. Key expected fragments are listed in Table 2.

| m/z | Identity |

| 146 | [M]⁺ |

| 145 | [M-H]⁺ |

| 118 | [M-CH₂NH₂]⁺ |

Data sourced from PubChem[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene (-CH₂) protons, the amine (-NH₂) protons, and the indole N-H proton. The chemical shifts and coupling patterns would be characteristic of the 6-substituted indole ring.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the fused rings and the aliphatic carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching: A broad peak around 3400-3300 cm⁻¹ for the indole N-H and the primary amine (-NH₂).

-

C-H stretching: Peaks around 3100-3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

-

C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region for the aromatic rings.

-

C-N stretching: Bands in the 1350-1000 cm⁻¹ region.

Experimental Protocols

Generalized Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route could involve the reduction of 1H-indole-6-carbonitrile. This common precursor can be synthesized via methods such as the Fischer indole synthesis or the Batcho-Leimgruber indole synthesis.[6]

Methodology:

-

Reduction: 1H-indole-6-carbonitrile is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF). A reducing agent, for instance, lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to proceed at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been extensively reported in the literature. However, the indole nucleus is a well-established pharmacophore present in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7][8]

Derivatives of indole are known to modulate various signaling pathways. For instance, some indole compounds have been shown to affect inflammatory pathways, such as those involving cytokines like Interleukin-6 (IL-6).[9]

Potential Signaling Pathway Modulation

A simplified representation of a cytokine signaling pathway (e.g., JAK-STAT) that can be modulated by small molecules is shown below. Indole-based compounds could potentially act as inhibitors at various stages of such pathways.

Further research is required to determine the specific biological targets and mechanisms of action of this compound. The workflows presented here provide a roadmap for the systematic investigation of this and other novel indole derivatives.

References

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(1H-indol-6-yl)methanamine | C9H10N2 | CID 17221101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researcher.manipal.edu [researcher.manipal.edu]

- 9. Modulation of the IL-6-Signaling Pathway in Liver Cells by miRNAs Targeting gp130, JAK1, and/or STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indole-6-methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Indole-6-methanamine, a valuable building block in medicinal chemistry and drug discovery. This document details a common synthetic route from 1H-indole-6-carbonitrile, including a step-by-step experimental protocol. Furthermore, it presents a full suite of characterization data, including 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy, to facilitate compound verification and quality control.

Introduction

This compound, also known as 6-(aminomethyl)indole, is a key intermediate in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a primary amine at the 6-position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the reduction of the corresponding nitrile, 1H-indole-6-carbonitrile. This transformation can be achieved through various reducing agents, with catalytic hydrogenation being a common and clean method.

Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process starting from a suitable substituted phenylhydrazine and a ketone or aldehyde to first construct the indole ring system via Fischer indole synthesis, followed by the reduction of a nitrile group at the 6-position. A common and direct precursor is 1H-indole-6-carbonitrile.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 1H-Indole-6-carbonitrile

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 1H-indole-6-carbonitrile.

Materials:

-

1H-indole-6-carbonitrile

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or Methanol)

-

Ammonia solution (e.g., 7N in Methanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1H-indole-6-carbonitrile (1.0 eq) in a mixture of ethanol and ammoniacal methanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with ethanol or methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Caption: General workflow for the synthesis and characterization.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Appearance | Off-white to light yellow solid[1] |

| Melting Point | 135-140 °C[1] |

| Solubility | Slightly soluble in water[1] |

| CAS Number | 3468-17-5[1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Typical)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | Indole N-H |

| ~7.5 | d | 1H | H-4 |

| ~7.4 | s | 1H | H-7 |

| ~7.2 | t | 1H | H-2 |

| ~7.0 | dd | 1H | H-5 |

| ~6.4 | t | 1H | H-3 |

| ~3.9 | s | 2H | -CH₂-NH₂ |

| ~1.8 | br s | 2H | -CH₂-NH₂ |

Note: Chemical shifts are solvent-dependent and may vary slightly. The broad singlets for the amine and indole N-H protons are exchangeable with D₂O.

Table 2: ¹³C NMR Spectral Data (Typical)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-7a |

| ~136 | C-3a |

| ~129 | C-6 |

| ~124 | C-2 |

| ~121 | C-4 |

| ~120 | C-5 |

| ~110 | C-7 |

| ~100 | C-3 |

| ~46 | -CH₂-NH₂ |

Table 3: Mass Spectrometry Data

| Technique | Observed m/z (M+H)⁺ |

| ESI-MS | 147.09 |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (indole and amine) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1620-1580 | C=C stretching (aromatic) |

| ~1460 | C-N stretching |

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol for the reduction of 1H-indole-6-carbonitrile offers a reliable method for its preparation. The comprehensive characterization data serves as a crucial reference for researchers to confirm the identity and purity of the synthesized compound, facilitating its use in further synthetic applications and drug discovery endeavors.

References

An In-depth Technical Guide to 1H-Indole-6-methanamine (CAS 3468-17-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and potential applications of 1H-Indole-6-methanamine. It is important to note that publicly available experimental data, particularly regarding its specific biological activity and detailed spectroscopic analysis, is limited. The information presented herein is a consolidation of existing data for the compound and closely related indole derivatives, intended to guide further research and development.

Core Chemical Properties

This compound, also known as 6-(Aminomethyl)indole, is an organic compound featuring a bicyclic indole structure with an aminomethyl group attached to the 6-position of the benzene ring.[1] This structure is a common scaffold in numerous biologically active molecules and pharmaceutical agents.[2] The presence of the aminomethyl group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 3468-17-5 | [3] |

| Molecular Formula | C₉H₁₀N₂ | [3] |

| Molecular Weight | 146.19 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 135-140 °C | [3][4] |

| Boiling Point (Predicted) | 335.6 ± 17.0 °C | [3] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [3] |

| Water Solubility | Slightly soluble | [3] |

| pKa (Predicted) | 17.21 ± 0.30 | [3] |

Spectroscopic Data

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of structurally similar aminomethylindoles, such as 7-(aminomethyl)indole. A common method involves the reduction of the corresponding cyanoindole.

General Experimental Protocol: Reduction of a Cyanoindole

The following diagram outlines a general workflow for the synthesis of an aminomethylindole from a cyanoindole precursor.

Protocol Details (based on the synthesis of 7-aminomethylindole): [6]

-

Reduction: The corresponding cyanoindole is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF). A reducing agent, for example, lithium aluminum hydride (LiAlH₄), is carefully added to the solution. The reaction mixture is then typically stirred, often under reflux, for a specified period.

-

Quenching and Extraction: After the reaction is complete, the mixture is cooled, and the excess reducing agent is quenched by the cautious addition of water or an aqueous base. The resulting mixture is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography on silica gel.[7]

-

Characterization: The final product's identity and purity should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

Specific biological data for this compound is scarce in the current literature. However, the indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2]

Potential as Kinase Inhibitors and Antioxidants

Studies on other aminomethyl indole derivatives have suggested potential as Src kinase inhibitors and as antioxidant agents.[8] The substitution pattern on the indole ring, particularly at the 5-position, has been shown to be important for both activities. While lipophilicity at this position can enhance antioxidant capacity, it may negatively impact Src kinase inhibition.[8] Given these findings, this compound could be a candidate for screening in related assays.

Hypothetical Signaling Pathway Involvement

Based on the known activity of related indole derivatives as Src kinase inhibitors, a potential mechanism of action for this compound could involve the modulation of signaling pathways regulated by Src family kinases. These pathways are often implicated in cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

The following diagram illustrates a hypothetical signaling pathway where an indole derivative could act as a Src kinase inhibitor.

Other Potential Applications

Indole derivatives have been investigated for a multitude of other therapeutic applications, including:

-

Anticancer Agents: Many indole-based compounds have shown potent cytotoxicity against various cancer cell lines.[9]

-

Antimicrobial Agents: The indole scaffold is present in compounds with antibacterial and antifungal properties.[2]

-

Neurological Disorders: Serotonin, a key neurotransmitter, is an indole derivative, and many indole-based drugs target serotonin receptors.[10]

Future Directions

The lack of specific biological and comprehensive physicochemical data for this compound highlights a significant opportunity for further research. Key areas for future investigation include:

-

Definitive Spectroscopic Analysis: A complete characterization using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry is essential.

-

Biological Screening: Evaluation of its activity in a broad range of biological assays, particularly focusing on kinase inhibition, antioxidant potential, and antimicrobial effects, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of the aminomethyl group's position on biological activity.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be crucial for its development as a potential therapeutic agent.

References

- 1. This compound|CAS 3468-17-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. 6-(Aminomethyl)indole 97 3468-17-5 [sigmaaldrich.com]

- 5. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. karger.com [karger.com]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1H-Indole-6-methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1H-Indole-6-methanamine (CAS: 3468-17-5), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific compound, this document presents the confirmed mass spectrometry data, alongside spectroscopic data for structurally related compounds to serve as a valuable reference for researchers.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol .[1] It is also known by synonyms such as (1H-indol-6-yl)methanamine and 6-(Aminomethyl)indole.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [No Source] |

| Melting Point | 135-140 °C | [No Source] |

| InChI Key | FURRUNQWZZOXOT-UHFFFAOYSA-N | |

| SMILES | NCc1ccc2cc[nH]c2c1 |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound. The major fragments observed are listed below.

| m/z | Interpretation |

| 146 | [M]⁺ (Molecular Ion) |

| 145 | [M-H]⁺ |

| 118 | [M-NH₂]⁺ |

Data sourced from PubChem CID 17221101.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of 6-methyl-1H-indole (Reference Compound)

No publicly available ¹H NMR data for 6-methyl-1H-indole was found in the search results.

¹³C NMR Data of 6-methyl-1H-indole (Reference Compound)

No publicly available ¹³C NMR data for 6-methyl-1H-indole was found in the search results.

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for this compound is not available in public databases. For reference, the IR data for 6-methyl-1H-indole is provided. Researchers can expect to see additional characteristic peaks for the amine group (N-H stretching and bending) in the spectrum of this compound.

FTIR Spectrum of 6-methyl-1H-indole (Reference Compound)

| Technique | Source |

| Melt | Sigma-Aldrich Co. LLC.[3] |

Detailed peak assignments are not available.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, a general workflow for the spectroscopic analysis of a synthesized indole derivative is outlined below. This protocol is based on standard analytical chemistry practices.[4]

General Protocol for Spectroscopic Characterization:

-

Sample Preparation: The synthesized compound is purified, typically by flash column chromatography or recrystallization, to ensure high purity. The purified sample is then dried under a vacuum to remove any residual solvents.

-

NMR Spectroscopy:

-

For ¹H and ¹³C NMR, the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

-

Mass Spectrometry:

-

For Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

-

-

Infrared Spectroscopy:

-

For Fourier-Transform Infrared (FTIR) spectroscopy, the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet of the sample can be prepared.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive spectroscopic data for the target compound remains to be fully disclosed in public forums, the information provided herein, including confirmed mass spectrometry data and reference data from analogous structures, offers valuable insights for further research and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-Indole-6-methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indole-6-methanamine (CAS 3468-17-5), a key intermediate in organic synthesis. Given the limited direct literature on this specific compound, this document combines available data with established principles for similar indole and amine-containing molecules to offer predictive insights and detailed experimental protocols.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, formulation, and application in research.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 135-140 °C | [1] |

| Boiling Point (Predicted) | 335.6 ± 17.0 °C | [1] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 17.21 ± 0.30 | [1] |

| InChI Key | FURRUNQWZZOXOT-UHFFFAOYSA-N | [3] |

| SMILES | NCc1ccc2cc[nH]c2c1 | [3] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a largely non-polar indole ring and a polar primary amine group.

Qualitative Assessment:

-

Water: The compound is described as "slightly soluble in water".[1] The polar aminomethyl group contributes to some aqueous solubility, but the hydrophobic indole nucleus limits it.

-

Acidic Solutions: As an amine, this compound is expected to be readily protonated in dilute aqueous acids (e.g., 5% HCl) to form a more soluble ammonium salt. This is a common characteristic of organic bases.

-

Organic Solvents: Solubility in organic solvents will vary based on polarity. It is expected to have higher solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol) compared to non-polar solvents like hexane.

Quantitative Data: Specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. Therefore, experimental determination is necessary for specific applications.

Experimental Protocol: Solubility Determination

This protocol outlines a standard method for determining the solubility of a compound like this compound.

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Solvents: Purified Water, 5% HCl, 5% NaHCO₃, Diethyl Ether, Ethanol, DMSO.

Procedure:

-

Initial Screening (Water and Ether):

-

Weigh 25 mg of the compound into a small test tube.

-

Add 0.75 mL of water in 0.25 mL portions, vortexing vigorously after each addition.[4]

-

Observe for complete dissolution. If it dissolves, the compound is water-soluble.

-

If it is water-soluble, repeat the process in a separate tube with 0.75 mL of diethyl ether to further classify it.[4]

-

-

Acid/Base Solubility:

-

If the compound is insoluble in water, use a fresh 25 mg sample and add 0.75 mL of 5% HCl solution in portions, vortexing after each addition.[4] Solubility in 5% HCl indicates an organic base (Class B).[4]

-

If insoluble in water and 5% HCl, test its solubility in 5% NaHCO₃ and 5% NaOH to check for acidic functional groups (not expected for this compound).[4]

-

-

Solubility in Organic Solvents:

-

Repeat the procedure with other relevant organic solvents (e.g., ethanol, DMSO) to determine solubility for stock solution preparation.

-

Data Interpretation:

-

Soluble: If the entire 25 mg dissolves in 0.75 mL of solvent, the solubility is > 33 mg/mL.

-

Slightly Soluble: If it dissolves partially.

-

Insoluble: If no significant dissolution is observed.

For precise quantitative analysis (e.g., mg/mL), a saturated solution should be prepared, equilibrated, filtered, and the concentration of the solute in the filtrate measured using techniques like HPLC-UV or UV-Vis spectroscopy.

Stability Profile

The stability of this compound is a critical consideration for its storage and use in experimental settings.

General Assessment:

-

Sensitivity: The compound is listed as "Moisture Sensitive".[1]

-

Storage Conditions: Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C.[1] This suggests susceptibility to oxidation and/or degradation at room temperature.

-

pH Sensitivity: The amine functional group can be involved in acid-base reactions. While cyclic aminals are known to be unstable in acidic media, the primary amine in this compound is more likely to form a stable salt.[5] However, extreme pH conditions could catalyze degradation.

-

Oxidative Stability: The indole ring is susceptible to oxidation. The degradation of indole-containing compounds often proceeds via oxidative cleavage of the pyrrole ring.

Potential Degradation Pathways: While specific degradation pathways for this compound are not documented, the metabolism of tryptophan and other indoleamines provides a relevant model. The primary degradation route is often initiated by dioxygenase enzymes, leading to the opening of the indole ring via the kynurenine pathway.[6][7][8] This involves the formation of intermediates that could be analogous to N-formylkynurenine.[8] For chemical degradation, oxidation could lead to the formation of various hydroxylated and ring-opened products.

Experimental Protocol: Chemical Stability Assessment

This protocol provides a framework for evaluating the chemical stability of this compound under various stress conditions, as recommended by ICH guidelines for early-stage drug discovery.[9][10]

Objective: To assess the stability of the compound in aqueous buffered solutions at different pH values and temperatures.

Materials:

-

This compound

-

DMSO (for stock solution)

-

Aqueous buffers: pH 3 (acidic), pH 7.4 (neutral), pH 9 (basic)

-

Incubator or water bath set to 37°C

-

HPLC-MS system

-

Autosampler vials

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[9]

-

Sample Preparation:

-

Dilute the stock solution to a final working concentration of 1-5 µM in each of the three aqueous buffers (pH 3, 7.4, and 9).[9]

-

The final concentration of DMSO should be kept low (<1%) to minimize its effect on the reaction.

-

-

Incubation and Sampling:

-

Sample Quenching: To stop the degradation reaction, mix the collected aliquots with a cold organic solvent like methanol or acetonitrile (e.g., in a 1:1 ratio) and store at low temperatures (e.g., -20°C) until analysis.[9]

-

Analysis:

-

Analyze all samples by a stability-indicating LC-MS method. This allows for the separation of the parent compound from its degradation products.[9]

-

Quantify the peak area of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the percentage of the parent compound remaining versus time for each pH condition.

-

Calculate the half-life (t₁/₂) of the compound under each condition.

-

Forced Degradation (Stress Testing): To identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies should be performed under more aggressive conditions as per ICH guidelines.[11]

-

Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

-

Oxidation: Treat with 3% hydrogen peroxide (H₂O₂).

-

Thermal Stress: Expose the solid compound and solutions to high heat (e.g., 60°C).

-

Photostability: Expose the compound to light sources as specified in ICH Q1B guidelines.

Summary and Recommendations

This compound is a solid compound with limited water solubility, a characteristic that can be significantly improved in acidic conditions due to the basicity of its primary amine group. Its stability profile suggests sensitivity to moisture and likely oxidation, necessitating storage under inert gas at refrigerated temperatures.

For researchers and drug development professionals, it is imperative to:

-

Experimentally Verify Solubility: Determine solubility in specific solvent systems relevant to the intended application before proceeding with experiments.

-

Use Freshly Prepared Solutions: Given its potential for degradation, especially in aqueous media, solutions should be prepared fresh for assays.

-

Implement Proper Storage: Strictly adhere to recommended storage conditions (2–8 °C, under inert gas) to maintain the compound's integrity.[1]

-

Conduct Stability Studies: For formulation development, perform comprehensive stability testing under relevant pH, temperature, and light conditions to establish a suitable shelf-life and identify potential degradants.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. 1-(1H-indol-6-yl)methanamine | C9H10N2 | CID 17221101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. pharmtech.com [pharmtech.com]

- 11. database.ich.org [database.ich.org]

An In-depth Technical Guide to 1H-Indole-6-methanamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-6-methanamine, a structurally intriguing indole derivative, has quietly carved a niche for itself in the landscape of medicinal chemistry and organic synthesis. While not as widely celebrated as some of its indole brethren, this compound serves as a valuable building block and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, catering to researchers, scientists, and drug development professionals. We delve into its physicochemical properties, historical synthesis routes, and its emerging role in contemporary drug discovery, presenting quantitative data in structured tables and illustrating key pathways and workflows with detailed diagrams.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1] The strategic placement of functional groups on the indole ring can significantly modulate the biological profile of the resulting molecule. This compound, characterized by an aminomethyl group at the 6-position of the indole ring, presents a unique combination of a rigid aromatic core and a flexible basic side chain. This arrangement makes it an attractive starting material for creating diverse chemical libraries for drug screening.

While the historical record of its initial discovery is not prominently documented in readily accessible literature, its existence and utility are evident from its commercial availability and its use as a key intermediate in the synthesis of more complex molecules.[2][3] This guide aims to consolidate the available information, providing a foundational understanding of this versatile compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following table summarizes its key identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | (1H-indol-6-yl)methanamine | |

| CAS Number | 3468-17-5 | [4] |

| Molecular Formula | C₉H₁₀N₂ | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 135-140 °C | |

| Boiling Point (Predicted) | 335.6 ± 17.0 °C | |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | |

| pKa (Predicted) | 17.21 ± 0.30 | |

| Water Solubility | Slightly soluble | |

| InChI | InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H | [4] |

| InChIKey | SZSZDBFJCQKTRG-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC2=C(C=C1CN)C=CN2 |

Historical Synthesis and Discovery

The precise historical moment of the first synthesis of this compound is not clearly detailed in singular, prominent publications. Its discovery and initial preparation are likely embedded within broader synthetic chemistry efforts focused on creating libraries of substituted indoles for various research purposes. The most logical and historically significant route to its synthesis involves a two-step process starting from a readily available precursor, which is a common strategy in heterocyclic chemistry.

A plausible and widely practiced synthetic pathway involves the preparation of a 6-substituted indole precursor, such as 6-cyanoindole or indole-6-carboxaldehyde, followed by a reduction step to yield the desired aminomethyl group.

Synthesis of the Indole-6-carbonitrile Precursor

The Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus discovered in 1883, provides an efficient route to 6-cyano-substituted indoles.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.

The general workflow for this synthesis is depicted below:

Experimental Protocol: Fischer Indole Synthesis of 6-Cyanoindole (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the chosen aldehyde or ketone is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Phenylhydrazine: 4-Cyanophenylhydrazine hydrochloride is added to the solution.

-

Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid) is carefully added to the reaction mixture.

-

Heating and Cyclization: The mixture is heated to reflux for a period of time, typically several hours, to drive the condensation and subsequent cyclization reaction.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified using techniques such as column chromatography or recrystallization to yield pure 1H-indole-6-carbonitrile.

Reduction to this compound

The final step in the synthesis is the reduction of the nitrile group of 1H-indole-6-carbonitrile to the primary amine of this compound. This transformation can be achieved using various reducing agents.

Experimental Protocol: Reduction of 1H-Indole-6-carbonitrile (General Procedure)

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 1H-indole-6-carbonitrile is prepared in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).

-

Addition of Reducing Agent: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Palladium on carbon), is carefully introduced to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature (ranging from 0 °C to reflux, depending on the chosen reducing agent) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched cautiously (e.g., with water and a basic solution for LiAlH₄ reductions). The product is then extracted into an organic solvent, dried, and the solvent is evaporated. The crude product is purified by column chromatography or other suitable methods to afford pure this compound.

Role in Drug Discovery and Medicinal Chemistry

While the early history of this compound is not extensively documented, its modern utility is becoming increasingly apparent. It serves as a versatile scaffold for the synthesis of compounds with potential therapeutic applications.

A notable recent example is its use in the development of metabolic inhibitors targeting pancreatic cancer cells. A library of indolyl sulfonamides was synthesized using this compound as a core structure.[6] This research highlights the compound's value as a starting point for generating novel chemical entities with potential anticancer activity.

The general workflow for utilizing this compound in the synthesis of a therapeutic candidate library is outlined below:

Conclusion

This compound, though not a compound with a widely publicized history of discovery, stands as a testament to the quiet yet crucial role of foundational molecules in the advancement of chemical and pharmaceutical sciences. Its synthesis, achievable through established and reliable methods like the Fischer indole synthesis followed by reduction, provides a gateway to a diverse array of more complex indole derivatives. As demonstrated by its recent application in the development of potential anticancer agents, the strategic importance of this compound in medicinal chemistry is undeniable. This guide provides a consolidated resource for researchers, offering a glimpse into the history, properties, and synthetic utility of this valuable chemical entity, thereby facilitating its continued exploration in the quest for novel therapeutics.

References

Theoretical and Computational Deep Dive into 1H-Indole-6-methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1H-Indole-6-methanamine, a versatile indole derivative with potential applications in medicinal chemistry. This document summarizes key physicochemical properties, outlines detailed experimental protocols for its synthesis and biological evaluation, and visualizes relevant workflows and potential signaling pathways.

Physicochemical and Computed Properties of this compound

Quantitative data for this compound has been aggregated from various sources to provide a clear comparison of its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |

| Molecular Weight | 146.19 g/mol | PubChem[1] |

| Melting Point | 135-140 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 335.6 ± 17.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 17.21 ± 0.30 | ChemicalBook[2] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 146.084398327 Da | PubChem[1] |

| Topological Polar Surface Area | 41.8 Ų | PubChem[1] |

| Complexity | 136 | PubChem[1] |

Theoretical and Computational Studies: A Methodological Overview

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be performed using a software package such as Gaussian. The B3LYP functional combined with a basis set like 6-311+G(d,p) is a common choice for achieving a balance between accuracy and computational cost.

Key outputs of DFT studies would include:

-

Optimized Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state of the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and electronic properties.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Calculated Spectroscopic Data: DFT can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, a typical molecular docking workflow would involve:

-

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

-

Selection and Preparation of the Receptor: A protein target of interest would be selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: A docking program such as AutoDock or Schrödinger's Glide would be used to systematically explore different conformations of the ligand within the receptor's binding site and score them based on their binding affinity.

-

Analysis of Results: The resulting docked poses would be analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the ligand-receptor complex.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound from 6-Cyanoindole

While a detailed, peer-reviewed protocol for the synthesis of this compound was not found, a common synthetic route involves the reduction of 6-cyanoindole. The following is a generalized protocol adapted from the synthesis of a similar compound, 4-(aminomethyl)indole.

Materials:

-

6-Cyanoindole

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

1N Sodium hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl) solution

-

n-Butanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Methanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-cyanoindole in anhydrous THF.

-

Carefully add a solution of LiAlH₄ in THF to the reaction mixture.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess LiAlH₄ by the slow addition of 1N NaOH solution.

-

Filter the resulting mixture and acidify the filtrate with 1N HCl.

-

Adjust the pH to approximately 10 with a suitable base and add saturated NaHCO₃ solution.

-

Extract the aqueous layer with n-butanol.

-

Separate the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent like methanol to yield this compound.

General Procedure for the Synthesis of N-(1H-indol-6-ylmethyl) Amide and Ester Analogs

The following is a general method for the synthesis of amide and ester derivatives starting from this compound.

Materials:

-

This compound

-

Appropriate acyl chloride or carboxylic acid

-

Coupling agent (for carboxylic acids), e.g., DCC, EDC

-

Base, e.g., triethylamine, pyridine

-

Anhydrous solvent, e.g., dichloromethane (DCM), THF

Procedure for Amide Synthesis:

-

To an oven-dried reaction tube, add this compound (1 equivalent) and a suitable base in an anhydrous solvent.

-

Slowly add the desired acyl chloride (1.1 equivalents) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Biological Assays: Cytotoxicity and Mitochondrial ATP Production

Derivatives of this compound have been evaluated for their potential as anticancer agents. The following protocols outline common assays used in these studies.

Cytotoxicity Assay (e.g., MTT or CellTiter-Blue Assay):

-

Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (derivatives of this compound) for a specified duration (e.g., 48 hours).

-

After the incubation period, add the MTT or CellTiter-Blue reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mitochondrial ATP Production Inhibition Assay:

-

Culture cancer cells under conditions that promote reliance on mitochondrial respiration (e.g., glucose-deprived media).

-

Expose the cells to the test compounds for a short duration (e.g., 2 hours).

-

Lyse the cells and measure the intracellular ATP levels using a commercially available ATP luminescence-based assay kit.

-

Compare the ATP levels in treated cells to those in untreated control cells to determine the extent of inhibition of mitochondrial ATP production.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a generalized synthetic workflow and a potential signaling pathway relevant to indole derivatives.

Caption: Generalized synthetic workflow for this compound and its derivatives.

Caption: A representative signaling pathway for an indole derivative.

References

The 1H-Indole-6-Methanamine Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-methanamine scaffold is a key structural motif in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of compounds incorporating this privileged core. The strategic placement of a methanamine group at the C6 position of the indole ring offers a crucial vector for molecular interactions with a variety of biological targets, leading to a broad spectrum of pharmacological effects. This document details the significant anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Derivatives of the 6-aminoindole and structurally related 6-aminoindazole scaffolds have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, as well as the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative compounds featuring the 6-amino-substituted indole or indazole core. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.

| Compound ID | Scaffold Type | Cancer Cell Line | IC50 (µM) | Citation |

| 9f | 1H-Indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [1] |

| 36 | 1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [1] |

| 6o | 1H-Indazole-3-amine | K562 (Leukemia) | 5.15 | [2] |

| 6o | A549 (Lung) | Not specified | [2] | |

| 6o | PC-3 (Prostate) | Not specified | [2] | |

| 6o | Hep-G2 (Hepatoma) | Not specified | [2] | |

| 3g | 1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [3] |

| 3g | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [3] | |

| 3g | A549 (Lung) | 6.30 ± 0.30 | [3] | |

| 3g | HeLa (Cervical) | 6.10 ± 0.31 | [3] | |

| 3g | A375 (Melanoma) | 0.57 ± 0.01 | [3] | |

| 3g | B16-F10 (Melanoma) | 1.69 ± 0.41 | [3] |

Experimental Protocols for Anticancer Activity Assessment

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a further 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]

2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm.[1][5]

Kinase Inhibition

A significant number of indole-based compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) are two such kinases that are important targets in cancer therapy.

Quantitative Kinase Inhibition Data

The following table presents the inhibitory activity of indole and indazole derivatives against key protein kinases.

| Compound ID | Scaffold Type | Target Kinase | IC50 (nM) | Citation |

| 27a | 1H-Indazol-3-amine | FGFR1 | < 4.1 | [6] |

| 27a | 1H-Indazol-3-amine | FGFR2 | 2.0 | [6] |

Experimental Protocols for Kinase Inhibition Assays

1. VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction.

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

-

Compound Addition: Add the test inhibitor at various concentrations to the wells of a 96-well plate.

-

Kinase Reaction Initiation: Add the diluted VEGFR-2 kinase to the wells to start the reaction. Incubate at 30°C for 45 minutes.

-

ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: Read the luminescence using a microplate reader. A lower signal indicates higher kinase activity.[6][7]

2. FGFR Kinase Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is based on the displacement of a fluorescently labeled tracer from the kinase by an inhibitor.

-

Component Addition: In a 384-well plate, add the test compound, a mixture of the FGFR kinase and an anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

FRET Measurement: Measure the FRET signal. The binding of the tracer and antibody to the kinase results in a high FRET signal. An inhibitor will displace the tracer, leading to a loss of FRET.[8]

Antimicrobial and Anti-inflammatory Activities

The this compound scaffold and its derivatives also exhibit promising antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Indole derivatives have been shown to be effective against a range of bacterial and fungal pathogens. The mechanism of action can involve the disruption of cell membranes or the inhibition of essential enzymes.

| Compound Class | Target Organism | Activity Metric (MIC, µg/mL) | Citation |

| 6-Aminoquinolones | Gram-negative bacteria | 0.45 (Geometric Mean MIC) | [9] |

| 6-Aminoquinolones | Gram-positive bacteria | 0.66-0.76 (Geometric Mean MIC) | [9] |

| Indole-triazole derivative (3d) | Various bacteria and fungi | 3.125-50 | [10] |

Anti-inflammatory Activity

Certain functionalized indoles have demonstrated the ability to modulate inflammatory pathways. For instance, some derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[11][12]

Central Nervous System (CNS) Activity

The indole nucleus is a core component of the neurotransmitter serotonin. Consequently, derivatives of the this compound scaffold have been investigated for their potential to interact with serotonin and dopamine receptors, suggesting applications in the treatment of CNS disorders.[13][14]

Conclusion

The this compound scaffold represents a highly "privileged" structure in drug discovery, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide underscore the therapeutic potential of this scaffold and provide a solid foundation for further research and development of novel therapeutics based on this versatile molecular framework. Future investigations should focus on optimizing the potency and selectivity of these compounds and further elucidating their mechanisms of action to translate their preclinical promise into clinical applications.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]

- 14. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

The Aminomethyl Group on the Indole Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an aminomethyl group onto this ring system profoundly influences its chemical reactivity and biological activity, opening up a vast landscape for synthetic diversification and drug design. This in-depth technical guide explores the multifaceted reactivity of the aminomethyl group on the indole ring, providing a comprehensive resource for researchers in organic synthesis and drug development.

Synthesis of Aminomethylindoles

The primary method for the synthesis of 3-aminomethylindoles is the Mannich reaction. However, other strategies have also been developed to access these valuable intermediates.

The Mannich Reaction

The Mannich reaction is a three-component condensation involving indole, formaldehyde, and a primary or secondary amine.[1][2] The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the electron-rich C3 position of the indole ring.[3] The most well-known example is the synthesis of gramine (N,N-dimethyl-1H-indole-3-methylamine).[2][4]

Table 1: Synthesis of Gramine and Derivatives via the Mannich Reaction

| Catalyst/Mediator | Solvent | Temperature | Time | Yield (%) | Reference |

| Acetic Acid | Acetic Acid | Not specified | Not specified | 95.6 | [4] |

| Acetic Acid (Microwave) | Acetic Acid | Not specified | 5 min | 98.1 | [2][4] |

| Zinc Chloride | Ethanol | Room Temperature | 90 min | 98 | [5] |

| Montmorillonite/ZnCl2 (Microwave) | Not specified | Not specified | 5 min | 93.8 | [4] |

| Acidic Ionic Liquid | Not specified | Not specified | Not specified | 81.6 | [4] |

Other Synthetic Routes

While the Mannich reaction is prevalent, 2-(aminomethyl)indoles can be synthesized via a palladium-catalyzed approach from 3-(o-trifluoroacetamidoaryl)-1-propargylic alcohols and amines. This method offers an alternative route to access aminomethylindoles with different substitution patterns.

Key Reactions and Reactivity

The aminomethyl group, once installed, imparts a rich and varied reactivity to the indole scaffold. It can act as a leaving group, a directing group, and a precursor for more complex heterocyclic systems.

The Aminomethyl Group as a Leaving Group: The Utility of Gramine

Gramine and its quaternary salts are exceptionally useful synthetic intermediates because the dimethylamino group is an excellent leaving group, readily displaced by a wide range of nucleophiles.[6] This allows for the introduction of diverse functionalities at the C3-methyl position of the indole ring.

Table 2: Synthetic Transformations of Gramine

| Reagent | Product | Reference |

| Cyanide (e.g., NaCN) | Indole-3-acetonitrile | [6] |

| Acetamidomalonate anion | Precursor to Tryptophan | [6] |

| Michael acceptors | 3-Substituted indoles | [6] |

Cyclization Reactions: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core structure in many indole alkaloids.[7][8] The reaction involves the condensation of a tryptamine derivative (containing an aminoethyl group at C3) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][9] The success of the reaction is influenced by factors such as the nature of the reactants, solvent, catalyst, temperature, and pH.[7] Electron-donating groups on the indole ring generally lead to higher yields under milder conditions.[7]

Table 3: Conditions for the Pictet-Spengler Reaction

| Catalyst | Solvent | Temperature | Reference |

| Protic Acids (HCl, TFA) | Dichloromethane, Methanol | Room Temperature to Reflux | [7] |

| Lewis Acids (BF3·OEt2) | Aprotic Solvents | 0 °C to -20 °C | [7] |

| L-Tartaric Acid | Water | Not specified | [10] |

| Ammonium Chloride | Methanol | Not specified | [10] |

The Aminomethyl Group as a Directing Group

The aminomethyl group, particularly after N-protection, can act as a directed metalation group (DMG), facilitating the functionalization of the otherwise less reactive C2 and C4 positions of the indole ring. N-protected gramine derivatives can be selectively lithiated at the C4 position.[4] This regioselectivity is crucial for the synthesis of specifically substituted indole derivatives.

Role in Drug Discovery and Medicinal Chemistry

Aminomethylindole derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.[2] Their structural similarity to neurotransmitters like serotonin has led to the development of compounds targeting the central nervous system.[2]

Table 4: Pharmacological Activities of Aminomethylindole Derivatives

| Derivative Type | Biological Activity | Reference |

| 3-Aminomethylindoles | Hyaluronidase inhibitors | [11] |

| General Aminomethylindoles | Cannabinoid receptor ligands | [12] |

| Gramine-based hybrids | Anti-gastric cancer | [4] |

| General Aminomethylindoles | Kinase inhibitors | [13] |

| Gramine | Antiviral, antibacterial, antifungal, anti-inflammatory, antitumor | [2] |

Experimental Protocols

Synthesis of Gramine (Mannich Reaction)

This protocol is adapted from literature procedures.[3]

Materials:

-

Indole (8.6 mmol)

-

Glacial acetic acid (20 mL)

-

40% aqueous solution of dimethylamine (3.0 mL)

-

35% aqueous solution of formaldehyde (2.0 mL)

-

Crushed ice

-

30% aqueous sodium hydroxide solution

-

Acetone (for recrystallization)

Procedure:

-

Dissolve 8.6 mmol of indole in 20 mL of glacial acetic acid in a suitable flask.

-

Add 3.0 mL of a 40% aqueous solution of dimethylamine. The mixture will warm up.

-

Cool the mixture to 30°C.

-

With stirring, add 2.0 mL of a 35% aqueous solution of formaldehyde.

-

Let the mixture stand for 60 minutes.

-

Pour the reaction mixture onto approximately 100 g of crushed ice.

-

Slowly add approximately 45 mL of 30% aqueous NaOH while ensuring the temperature remains low.

-

Once precipitation is complete, allow any remaining ice to melt.

-

Collect the precipitate by suction filtration and wash with distilled water until the washings are neutral.

-

Dry the product.

-

Recrystallize a portion of the crude product from a minimum volume of hot acetone to obtain pure gramine.

General Protocol for the Pictet-Spengler Reaction

This is a generalized protocol and may require optimization for specific substrates.[7][8]

Materials:

-

Tryptamine or a substituted tryptamine analog (1.0 eq)

-

Aldehyde (1.0-1.2 eq)

-

Solvent (e.g., dichloromethane, methanol)

-

Acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the tryptamine analog in the chosen solvent in a round-bottom flask.

-

Add the aldehyde to the stirred solution at room temperature.

-

Add the acid catalyst.

-

Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizing the Reactivity

Signaling Pathways and Experimental Workflows

References

- 1. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activities of aminopyrimidyl-indoles structurally related to meridianins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1H-Indole-6-methanamine: Sourcing, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indole-6-methanamine, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, commercial availability from leading suppliers, and potential applications in research, supported by representative experimental methodologies and relevant biological pathways.

Chemical Properties and Identifiers

This compound, also known as 6-(Aminomethyl)indole, is a bifunctional molecule featuring an indole nucleus and a primary amine. This structure makes it a valuable intermediate for synthesizing a wide range of biologically active compounds. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs.[1]

The key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 3468-17-5 | [2][3] |

| Molecular Formula | C₉H₁₀N₂ | [2][3] |

| Molecular Weight | 146.19 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 135-140 °C | [2] |

| Boiling Point | 335.6 ± 17.0 °C (Predicted) | [2] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water | [2][3][4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Moisture sensitive. | [2][3][4] |

Commercial Availability and Suppliers

This compound is available from several major chemical suppliers, typically at research-grade purity. For drug development professionals, establishing a reliable supply chain is critical. The following workflow illustrates a standard process for qualifying a chemical supplier.

The table below summarizes the availability of this compound from prominent suppliers. Pricing and availability are subject to change and should be verified directly with the supplier.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 6-(Aminomethyl)indole | 754366 | 97% | 500 mg |

| Thermo Scientific Chemicals | 6-(Aminomethyl)indole | H54640 | 97% | 250 mg, 1 g, 5 g |

| Aladdin Scientific | 6-(Aminomethyl)indole | - | min 97% | 1 g |

Data compiled from supplier websites.[2][3][4][5][6]

Representative Experimental Protocols

While specific synthetic procedures for this compound are proprietary to suppliers, a common and effective method for preparing indole derivatives is the Leimgruber-Batcho indole synthesis. The following is a generalized protocol that could be adapted for its synthesis, typically starting from a suitably substituted nitrotoluene.

Protocol: Leimgruber-Batcho Indole Synthesis (Generalized)

This two-step sequence involves the formation of an enamine from a nitrotoluene, followed by reductive cyclization to form the indole ring.

-